molecular formula C16H12N4S3 B2447479 5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 116710-58-8

5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No. B2447479
M. Wt: 356.48
InChI Key: PJTNNTPESKZLGV-UHFFFAOYSA-N
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Description

The compound “5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and HRMS .


Physical And Chemical Properties Analysis

The compound appears as a white solid. Its melting point is between 152–156 °C. The FTIR spectrum shows peaks corresponding to various functional groups present in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds derived from 1,3,4-thiadiazol-2-amine, such as those synthesized in the studies by Dani et al. (2013) and others, have been characterized for their spectral, X-ray, and DFT studies, revealing their stability and potential as scaffolds in medicinal chemistry. These compounds are synthesized via cyclization and condensation reactions facilitated by catalysts like manganese(II) nitrate and acetate, showcasing their versatile chemistry (Dani et al., 2013).

Antimicrobial and Antiproliferative Properties

Research has shown that derivatives of 1,3,4-thiadiazol-2-amine exhibit significant antimicrobial and antiproliferative activities. Gür et al. (2020) reported that certain Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine displayed high DNA protective ability and strong antimicrobial activity, highlighting the potential of these compounds in developing new therapeutic agents (Gür et al., 2020).

Nematicidal and Antimicrobial Activity

Another study by Reddy et al. (2010) synthesized a series of thiadiazole derivatives that showed notable nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans, as well as antibacterial and antifungal properties. This suggests their potential use in agricultural pest control and as antimicrobial agents (Reddy et al., 2010).

Antitumor and Antitubercular Agents

Compounds incorporating the 1,3,4-thiadiazol-2-amine motif have also been explored for their anticancer and antitubercular activities. A study by Sekhar et al. (2019) demonstrated that certain 5-phenyl-substituted 1,3,4-thiadiazole-2-amines showed significant in vitro antitumor activities against breast cancer cell lines and antitubercular activity against mycobacterium smegmatis, indicating their potential in cancer and tuberculosis therapy (Sekhar et al., 2019).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound, particularly its anti-tubercular properties. Additionally, the development of more efficient synthetic pathways for this compound could also be a potential area of research .

properties

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S3/c1-2-6-11(7-3-1)17-15-20-19-14(23-15)10-21-16-18-12-8-4-5-9-13(12)22-16/h1-9H,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTNNTPESKZLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine

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